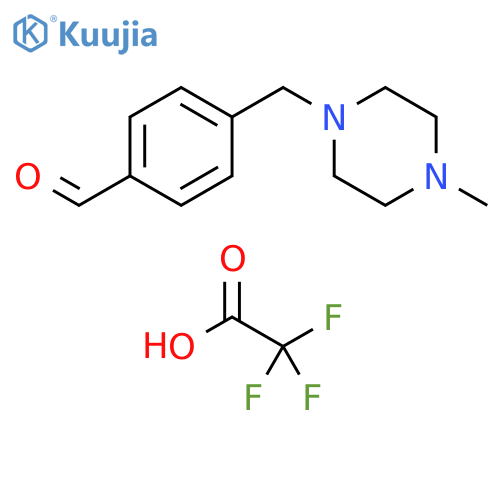Cas no 879484-77-2 (4-(4-Methylpiperazin-1-yl)methylbenzaldehyde 2,2,2-Trifluoroacetate)

879484-77-2 structure
商品名:4-(4-Methylpiperazin-1-yl)methylbenzaldehyde 2,2,2-Trifluoroacetate
CAS番号:879484-77-2
MF:C15H19F3N2O3
メガワット:332.318174600601
CID:1915061
4-(4-Methylpiperazin-1-yl)methylbenzaldehyde 2,2,2-Trifluoroacetate 化学的及び物理的性質
名前と識別子
-
- Benzaldehyde, 4-[(4-methyl-1-piperazinyl)methyl]-,mono(trifluoroacetate)
- Benzaldehyde, 4-[(4-methyl-1-piperazinyl)methyl]-, 2,2,2-trifluoroacetate (1:1)
- 4-(4-Methylpiperazin-1-yl)methylbenzaldehyde 2,2,2-Trifluoroacetate
-
- インチ: 1S/C13H18N2O.C2HF3O2/c1-14-6-8-15(9-7-14)10-12-2-4-13(11-16)5-3-12;3-2(4,5)1(6)7/h2-5,11H,6-10H2,1H3;(H,6,7)
- InChIKey: PZZRWNKSVVQXSA-UHFFFAOYSA-N
- ほほえんだ: C(F)(F)(F)C(=O)O.C(N1CCN(C)CC1)C1C=CC(C=O)=CC=1
4-(4-Methylpiperazin-1-yl)methylbenzaldehyde 2,2,2-Trifluoroacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M778880-100mg |
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde 2,2,2-Trifluoroacetate |
879484-77-2 | 100mg |
$ 1200.00 | 2023-09-06 | ||
| TRC | M778880-50mg |
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde 2,2,2-Trifluoroacetate |
879484-77-2 | 50mg |
$798.00 | 2023-05-17 | ||
| TRC | M778880-10mg |
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde 2,2,2-Trifluoroacetate |
879484-77-2 | 10mg |
$173.00 | 2023-05-17 |
4-(4-Methylpiperazin-1-yl)methylbenzaldehyde 2,2,2-Trifluoroacetate 関連文献
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
879484-77-2 (4-(4-Methylpiperazin-1-yl)methylbenzaldehyde 2,2,2-Trifluoroacetate) 関連製品
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
